Boc-Glu(OtBu)-OH
Overview
Description
“Boc-Glu(OtBu)-OH” is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate tert-butyl ester residues . It is also known as N-α-t.-Boc-L-glutamic acid γ-t.-butyl ester .
Molecular Structure Analysis
The molecular formula of “Boc-Glu(OtBu)-OH” is C₁₄H₂₅NO₆ . Its molar mass is 303.40 g/mol . The structure formula image can be found on the product page .Physical And Chemical Properties Analysis
“Boc-Glu(OtBu)-OH” appears as a white to slight yellow to beige powder . It has a melting point of 102 - 105 °C . The optical rotation α 25/D (c=1 in methanol) is -10.5 - -8.5 ° . .Scientific Research Applications
Self-Assembled Nanoarchitectures : Boc-Glu(OtBu)-OH can self-assemble into different structures under varying conditions like concentration, temperature, and pH, which is significant for designing novel nanoarchitectures for applications in material chemistry and biosciences (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).
Opioid Receptor Studies : A related peptide, BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu), has been identified as a highly selective delta-opioid receptor antagonist. This has implications in pharmacology and receptor studies (Rónai, Magyar, Orosz, Borsodi, Benyhe, Tóth, Makó, Kátay, Babka, & Medzihradszky, 1995).
Peptide Synthesis for Kinase Inhibition : Modified peptides containing Boc-Glu(OtBu)-OH have been synthesized for potential use as bisubstrate inhibitors of protein kinases, which is important in drug development for various diseases including cancer (Rosse, Séquin, Mett, Furet, Traxler, & Fretz, 1997).
Proteasome Inhibition : Certain peptide aldehydes containing Boc-Glu(OtBu)-OH have shown inhibitory effects on the 20S proteasome, making them potential candidates for treating diseases where proteasome activity is a factor (Ma, Xu, Fang, Yang, Cui, Zhang, & Zhang, 2011).
Tripeptide Screening in Water : Boc-Glu(OtBu)-OH has been used in tripeptides for screening with a tweezer receptor in water, providing insights into peptide-receptor interactions (Davies, Bonnat, Guillier, Kilburn, & Bradley, 1998).
Solid-Phase Peptide Synthesis : Boc-Glu(OtBu)-OH has been employed in the synthesis of peptides using solid-phase methods, contributing to more efficient and versatile peptide synthesis techniques (Perich, 2009).
Safety And Hazards
properties
IUPAC Name |
(2S)-5-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-13(2,3)20-10(16)8-7-9(11(17)18)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,17,18)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSRAYJBEREVRB-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501144014 | |
Record name | 5-(1,1-Dimethylethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501144014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Glu(OtBu)-OH | |
CAS RN |
13726-84-6 | |
Record name | 5-(1,1-Dimethylethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13726-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1,1-Dimethylethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501144014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-5-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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